molecular formula C13H25NO3 B1411826 tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate CAS No. 1785541-37-8

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate

Cat. No.: B1411826
CAS No.: 1785541-37-8
M. Wt: 243.34 g/mol
InChI Key: GLEHTXHMBFXNPN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, under mild conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent, such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 2-(Carboxymethyl)-2-methylazepane-1-carboxylate.

    Reduction: 2-(Hydroxymethyl)-2-methylazepane-1-methanol.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: Similar structure but with a six-membered ring.

    tert-Butyl 2-(hydroxymethyl)-2-methylhexahydro-1H-azepine-1-carboxylate: Similar structure but with a different ring saturation.

Uniqueness

tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to six-membered piperidine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEHTXHMBFXNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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